molecular formula C23H21ClN4O2 B2403853 N-benzyl-1-(3-methoxybenzoyl)-3-methylpiperidine-3-carboxamide CAS No. 1251572-09-4

N-benzyl-1-(3-methoxybenzoyl)-3-methylpiperidine-3-carboxamide

Cat. No. B2403853
CAS RN: 1251572-09-4
M. Wt: 420.9
InChI Key: BZLDAKFOFLCOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-1-(3-methoxybenzoyl)-3-methylpiperidine-3-carboxamide” is a chemical compound with the molecular formula C22H26N2O3 . It is offered by Benchchem for various applications.

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives have shown significant antimicrobial activity. For example, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one, a related compound, exhibited potent in vitro anti-microbial activity against Staphylococcus aureus .

Anticancer Activity

Quinazoline derivatives have also been studied for their anticancer properties. They have been found to inhibit the growth of various cancer cell lines .

Anti-inflammatory and Analgesic Activity

These compounds have demonstrated anti-inflammatory and analgesic properties, making them potential candidates for the development of new pain relief medications .

Antifungal Activity

Quinazoline derivatives have shown antifungal properties, suggesting potential use in the treatment of fungal infections .

Antimalarial Activity

Some quinazoline derivatives have exhibited antimalarial activity, indicating potential use in the treatment of malaria .

Anticonvulsant Activity

Quinazoline derivatives have demonstrated anticonvulsant properties, suggesting potential use in the treatment of epilepsy and other seizure disorders .

Cytotoxic Activity

Piperazine derivatives have been found to exhibit cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, and NCI-H460 .

Tubulin Polymerization Inhibition

Some piperazine derivatives have been found to inhibit tubulin polymerization, a process crucial for cell division. This property could be exploited for the development of new anticancer drugs .

Apoptosis Induction

Certain piperazine derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. This property could be used in the development of new anticancer therapies .

Antimicrobial Activity

Piperazine derivatives have shown antimicrobial activity, suggesting potential use in the treatment of bacterial infections .

Antifungal Activity

These compounds have demonstrated antifungal properties, suggesting potential use in the treatment of fungal infections .

Antiviral Activity

Piperazine derivatives have shown antiviral properties, suggesting potential use in the treatment of viral infections .

properties

IUPAC Name

2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c24-15-7-9-17(10-8-15)28-23(30)19-13-25-20-11-6-14(12-18(20)21(19)27-28)22(29)26-16-4-2-1-3-5-16/h6-13,16,27H,1-5H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXYMGGTPAUFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

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